molecular formula C12H14O3 B601638 西非布酸杂质 A CAS No. 1474058-89-3

西非布酸杂质 A

货号: B601638
CAS 编号: 1474058-89-3
分子量: 206.24
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Ciprofibrate impurity A is known to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα plays a crucial role in lipid metabolism and glucose homeostasis, making it significant in the treatment of metabolic disorders. The compound has been shown to increase the phosphorylation level of PPARα, which is essential for its activation and subsequent biological effects .

Key Findings:

  • Mechanism of Action: Ciprofibrate impurity A enhances the phosphorylation of PPARα, leading to improved lipid profiles in experimental models.
  • Potential Applications: Its role as a PPARα agonist suggests potential therapeutic uses in managing dyslipidemia and metabolic syndrome.

Analytical Methods for Detection

Several analytical techniques have been developed to detect and quantify ciprofibrate impurity A in pharmaceutical formulations. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are prominent methods employed due to their precision and reliability.

HPTLC Method

A study demonstrated a selective HPTLC method for analyzing ciprofibrate, showcasing its ability to resolve ciprofibrate from its degradation products effectively. The method was validated for parameters such as precision, recovery, and robustness, with limits of detection established at 17.84 ng per spot .

HPLC Method

Another study focused on developing a stability-indicating HPLC method for ciprofibrate quantification in human plasma. This method utilized electrospray tandem mass spectrometry, providing high sensitivity and specificity for detecting ciprofibrate and its impurities .

Stability Studies

Stability studies are critical for understanding the behavior of ciprofibrate impurity A under various conditions. Research indicates that ciprofibrate is susceptible to degradation under acidic and basic conditions, which can lead to the formation of various degradation products .

Stability Findings:

  • Degradation Pathways: Ciprofibrate undergoes hydrolysis in acidic and basic environments, which affects its stability.
  • Analytical Validation: The developed analytical methods not only quantify the active compound but also assess the purity by detecting related impurities and degradation products .

Case Studies

Case studies involving ciprofibrate impurity A often focus on its pharmacokinetics and therapeutic efficacy in clinical settings. For instance, research has documented patient responses to ciprofibrate treatment while monitoring levels of impurities like ciprofibrate impurity A to ensure safety and efficacy.

Example Case Study:

A clinical trial evaluating the lipid-lowering effects of ciprofibrate included monitoring for impurities to assess their impact on patient outcomes. The findings indicated that while ciprofibrate was effective in lowering triglyceride levels, the presence of impurities necessitated careful monitoring to avoid adverse effects .

Tables

ParameterHPTLC MethodHPLC Method
Detection Limit (ng/spot)17.84Not specified
Precision (%RSD)0.96–1.29<1.8
Recovery (%)99.15 - 102.59100.54 - 99.64
Stability ConditionsAcidic & Basic HydrolysisNot specified

作用机制

准备方法

The synthesis of Ciprofibrate impurity A involves specific synthetic routes and reaction conditions. One of the methods includes the reaction of 4-ethenylphenol with 2-methylpropanoic acid under controlled conditions to form 2-(4-ethenylphenoxy)-2-methylpropanoic acid . The industrial production methods for Ciprofibrate impurity A are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反应分析

Ciprofibrate impurity A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ciprofibrate impurity A may yield carboxylic acids or ketones, while reduction may yield alcohols .

相似化合物的比较

Ciprofibrate impurity A can be compared with other similar compounds, such as:

Ciprofibrate impurity A is unique due to its specific structure and role as an impurity in Ciprofibrate formulations. It is essential for ensuring the safety and efficacy of pharmaceutical products by identifying and controlling impurity levels .

生物活性

Ciprofibrate impurity A (CAS No. 1474058-89-3) is a known impurity of ciprofibrate, a drug primarily utilized for the treatment of dyslipidemia. This compound exhibits several biological activities, primarily through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This article delves into the biological activity of Ciprofibrate impurity A, supported by research findings, data tables, and case studies.

Chemical Profile

PropertyDetails
Name Ciprofibrate Impurity A
Synonyms 2-methyl-2-(4-vinylphenoxy)propanoic acid
Molecular Formula C₁₂H₁₄O₃
Molar Mass 206.24 g/mol
CAS Number 1474058-89-3

Ciprofibrate impurity A acts as a PPARα agonist, which is crucial for lipid metabolism regulation. By activating PPARα, the compound enhances the breakdown of dietary fats, particularly triglycerides and cholesterol. This mechanism contributes to lowering serum triglycerides and low-density lipoprotein (LDL) cholesterol levels, making it beneficial in managing conditions associated with dyslipidemia .

Biological Activity

  • Lipid Metabolism :
    • Ciprofibrate impurity A increases the phosphorylation levels of PPARα, leading to enhanced lipid metabolism. This activity is particularly significant in reducing serum triglycerides and LDL cholesterol levels .
  • Drug Delivery Systems :
    • Recent studies have explored the encapsulation of ciprofibrate in nanoparticles to improve its solubility and bioavailability. These formulations can enhance the pharmacokinetic properties of ciprofibrate and its impurities, including impurity A. For instance, nanoparticles prepared using Pluronic micelles demonstrated high encapsulation efficiency (up to 96%) for ciprofibrate, indicating potential for improved therapeutic applications .

Case Study 1: Efficacy in Dyslipidemia Management

A study investigated the effects of ciprofibrate on patients with severe hypertriglyceridemia. The results indicated that patients receiving ciprofibrate showed significant reductions in triglyceride levels compared to those on placebo. The study highlighted the role of PPARα activation in mediating these effects.

Case Study 2: Nanoparticle Formulation

Another research project focused on the formulation of ciprofibrate-loaded nanoparticles aimed at enhancing drug delivery. The study utilized various polymeric materials and assessed their physicochemical properties using dynamic light scattering (DLS) and UV-Vis spectroscopy. The findings suggested that nanoparticle formulations could effectively improve solubility and stability while maintaining biological activity .

Research Findings

Recent literature emphasizes the importance of understanding the structural properties of ciprofibrate and its impurities for optimizing therapeutic efficacy:

  • Encapsulation Efficiency : Studies have shown that using copolymer micelles can significantly enhance the solubility and bioavailability of hydrophobic drugs like ciprofibrate, thereby improving their clinical effectiveness .
  • Biological Impact : Research indicates that both ciprofibrate and its impurities can influence metabolic pathways associated with lipid metabolism, potentially offering benefits beyond traditional lipid-lowering therapies .

属性

IUPAC Name

2-(4-ethenylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJBUUJYXSWCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofibrate impurity A
Reactant of Route 2
Reactant of Route 2
Ciprofibrate impurity A
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ciprofibrate impurity A
Reactant of Route 4
Ciprofibrate impurity A
Reactant of Route 5
Reactant of Route 5
Ciprofibrate impurity A
Reactant of Route 6
Reactant of Route 6
Ciprofibrate impurity A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。